6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol
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Overview
Description
6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol is a bicyclic thiol compound with a unique structure characterized by a bicyclo[3.1.1]heptane framework. This compound is known for its distinctive sulfur-containing functional group, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 6,6-Dimethylbicyclo[3.1.1]heptane-2-one.
Reduction: The ketone group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Thiol Formation: The alcohol is then converted to a thiol using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Addition: The compound can undergo addition reactions with electrophiles, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Substitution: Alkyl halides, acyl chlorides
Addition: Electrophiles such as halogens or acids
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Substitution: Alkylated or acylated derivatives
Addition: Halogenated or acid-functionalized products
Scientific Research Applications
6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol involves its thiol group, which can interact with various molecular targets:
Molecular Targets: Enzymes, proteins, and other biomolecules containing reactive sites.
Pathways Involved: The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity and function. It can also participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylbicyclo[3.1.1]heptane-2-methanol: A related compound with a hydroxyl group instead of a thiol group.
6,6-Dimethylbicyclo[3.1.1]heptane-2-methylene: A compound with a methylene group at the same position.
Uniqueness
6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol is unique due to its sulfur-containing thiol group, which imparts distinct reactivity and chemical properties compared to its analogs with hydroxyl or methylene groups. This uniqueness makes it valuable in specific chemical and biological applications.
Properties
Molecular Formula |
C9H16S |
---|---|
Molecular Weight |
156.29 g/mol |
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]heptane-2-thiol |
InChI |
InChI=1S/C9H16S/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
SJLKSBYXTNIRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)S)C |
Origin of Product |
United States |
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